2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde
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Overview
Description
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the introduction of the chloro and trifluoromethyl groups onto a pyrimidine ring, followed by the addition of the aldehyde group. One common method involves the use of chlorination and trifluoromethylation reactions under controlled conditions. For example, the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the aldehyde group at the 4-position, in particular, allows for unique interactions and reactions that are not possible with similar compounds lacking this functional group .
Properties
CAS No. |
944901-79-5 |
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Molecular Formula |
C6H2ClF3N2O |
Molecular Weight |
210.54 g/mol |
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H2ClF3N2O/c7-5-11-3(2-13)1-4(12-5)6(8,9)10/h1-2H |
InChI Key |
QCBWFYHLWCCLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)C=O |
Origin of Product |
United States |
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